molecular formula C10H6ClF3O2 B1423644 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid CAS No. 1394045-26-1

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

Cat. No.: B1423644
CAS No.: 1394045-26-1
M. Wt: 250.6 g/mol
InChI Key: JHJWVWGLEWGSKZ-UHFFFAOYSA-N
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Description

Introduction to 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

This compound represents a sophisticated example of modern synthetic organic chemistry, incorporating multiple functional groups that contribute to its unique properties and potential applications. The compound is characterized by its but-2-enoic acid backbone, which features strategic substitutions that significantly alter its chemical and physical characteristics compared to simpler carboxylic acid derivatives. The presence of the trifluoromethyl group at the terminal carbon position creates a highly electronegative environment that influences the entire molecular framework. This structural arrangement places the compound within the broader category of fluorinated organic compounds, which have become increasingly important in pharmaceutical and materials science applications due to their enhanced metabolic stability and unique electronic properties.

The compound exhibits characteristics typical of alpha,beta-unsaturated carboxylic acids, with the additional complexity introduced by the halogenated substituents creating opportunities for diverse chemical transformations and interactions. The 4-chlorophenyl moiety contributes aromatic stability while providing sites for potential pi-pi interactions and further functionalization reactions. Research has indicated that this particular combination of structural features results in compounds with enhanced biological activity profiles compared to their non-halogenated counterparts. The systematic investigation of such compounds has revealed important structure-activity relationships that inform the design of new therapeutic agents and functional materials.

Contemporary synthetic chemistry has increasingly focused on the development of compounds containing multiple halogen atoms due to their unique properties and potential applications across various fields. The incorporation of both chlorine and fluorine atoms within a single molecular framework represents a sophisticated approach to molecular design that leverages the distinct electronic and steric effects of different halogens. This compound exemplifies the modern trend toward the development of highly functionalized organic molecules that can serve as versatile intermediates in complex synthetic sequences or as final products with specific desired properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWVWGLEWGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with trifluoroacetic acid to form an intermediate compound.

    Addition Reaction: The intermediate undergoes an addition reaction with a suitable reagent, such as a Grignard reagent, to introduce the butenoic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Catalysts: Employing catalysts to accelerate the reaction rates and improve selectivity.

    Automation: Using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Biological Activity

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, also known as (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is conducted by reacting 4-chlorobenzaldehyde with a trifluoromethyl ketone in the presence of a base such as sodium hydroxide in ethanol. The process can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10H6ClF3O2
  • CAS Number : 1394045-26-1

Physical Properties

PropertyValue
Molecular Weight250.60 g/mol
AppearanceWhite to off-white solid
Purity≥ 97%

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing a chlorophenyl group can possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and stability, potentially increasing antimicrobial efficacy .

Anticancer Properties

Recent investigations into the anticancer properties of similar compounds have demonstrated promising results. For instance, compounds with a trifluoromethyl group have been noted for their ability to inhibit cancer cell proliferation. A related study revealed that derivatives with chlorophenyl groups showed selective cytotoxic effects on melanoma cells, indicating potential applications in cancer therapy .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of chlorophenyl compounds against multiple bacterial strains. The results indicated that the trifluoromethyl substitution significantly enhanced the activity against Gram-positive bacteria compared to non-fluorinated counterparts.

Study 2: Anticancer Effects

In vitro studies on human melanoma cells demonstrated that a derivative of this compound exhibited a selective cytotoxic effect. The compound induced cell cycle arrest at the S phase and reduced melanin content in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeatureBiological Activity
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideChlorophenyl groupModerate antibacterial effects
4-[4-chloro-3-(trifluoromethyl)-phenyl]-piperidinolChlorophenyl and trifluoromethylAnticancer potential

Scientific Research Applications

Organic Chemistry

3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the stability and lipophilicity of derivatives formed from it.

Research indicates potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits activity against various microbial strains.
  • Anticancer Properties: Ongoing research is exploring its efficacy in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique chemical properties may allow it to interact favorably with biological targets, leading to novel drug formulations .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group contributes to improved efficacy and stability of the final products.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated against bacterial strainsDemonstrated significant inhibition of growth in multiple strains, suggesting potential as an antimicrobial agent.
Cancer Cell Proliferation Inhibition Tested on various cancer cell linesShowed promising results in reducing proliferation rates, indicating potential for further development as an anticancer drug .
Synthesis of Trifluoromethylated Compounds Utilized as a starting material for complex synthesisEnabled the creation of diverse trifluoromethylated compounds through palladium-catalyzed reactions, highlighting its versatility in organic synthesis .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Position Molecular Weight (g/mol) Notable Features
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid Para-Cl 264.63 High electron-withdrawing, conjugated system
3-(3-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid Meta-Cl 264.63 Asymmetric substitution, reduced resonance
3-(4-Fluorophenyl)-4,4,4-trifluorobut-2-enoic acid Para-F 248.18 Enhanced polarity, smaller steric profile
2.2 Functional Group Modifications
  • Methyl Ester Derivatives : The methyl ester of the target compound (C₁₃H₁₀ClF₃O₂) replaces the carboxylic acid with a methyl ester group. This modification increases lipophilicity, which may improve membrane permeability in biological systems .
  • Hydroxyphenyl Analogs: (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), studied via DFT, shares a chlorophenyl group but incorporates a ketone and hydroxyphenyl moiety. Computational data (B3LYP/6-311G(d,p)) for 4CPHPP revealed a narrow HOMO-LUMO gap (4.5 eV), suggesting high reactivity, a property that may differ in the trifluorobut-2-enoic acid due to its carboxyl group .
2.3 Electronic and Spectroscopic Insights
  • For instance, electron-withdrawing groups like Cl and CF₃ reduce electron density at the double bond, affecting intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, and how can intermediates be characterized spectroscopically?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination reactions. Key intermediates, such as trifluoromethylated precursors, should be characterized via 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm regioselectivity and purity. Infrared (IR) spectroscopy can validate carbonyl and C-F bond formation. Comparative analysis with structurally similar compounds (e.g., methyl-substituted analogs) is recommended to troubleshoot side reactions .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation provides high-resolution structural data. Refinement via SHELXL (from the SHELX suite) is ideal for resolving E/Z isomerism and confirming the double-bond geometry. Challenges include crystal twinning; using the TWINABS tool for data correction is advised .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments. IR spectroscopy identifies characteristic C=O (1700–1750 cm1 ^{-1}) and C-F (1100–1200 cm1 ^{-1}) stretches. Comparative studies with analogs like 3-(4-chlorophenyl)-2-propynoic acid highlight spectral differences in alkyne vs. alkene regions .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies between experimental and theoretical electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), dipole moments, and electrostatic potential surfaces. Discrepancies in bond lengths or angles (e.g., C-F vs. C-Cl interactions) may arise from solvent effects or basis set limitations. Benchmarking against X-ray data improves accuracy .

Q. What strategies mitigate challenges in refining low-quality crystallographic data for fluorinated compounds?

  • Methodological Answer : For poorly diffracting crystals, use SHELXD for phase problem resolution and OLEX2 for model building. Anisotropic displacement parameters (ADPs) refine fluorine atoms’ thermal motion. If twinning persists, employ the TwinRotMat approach in PLATON. Validation tools like checkCIF identify symmetry or occupancy errors .

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Electron-withdrawing groups (Cl, CF3_3) enhance electrophilicity at the α,β-unsaturated carbonyl. Comparative kinetic studies using 1H^1\text{H} NMR or HPLC monitor reaction rates. Hammett plots correlate substituent effects (σ+^+) with activation energies. Theoretical NBO analysis quantifies charge distribution at reactive sites .

Data Contradiction & Analysis

Q. How should researchers reconcile conflicting data between computational predictions and experimental spectroscopic results?

  • Methodological Answer : Cross-validate DFT-predicted IR/Raman spectra with experimental data using scaling factors (e.g., 0.961 for B3LYP). For NMR, apply the gauge-independent atomic orbital (GIAO) method with solvent corrections. Discrepancies in chemical shifts may arise from dynamic effects (e.g., tautomerism) not modeled in static DFT .

Q. What experimental controls ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiopurity. Asymmetric catalysis (e.g., Evans oxazaborolidines) or chiral auxiliaries (e.g., Oppolzer’s sultam) can induce stereocontrol. Racemization risks during workup require low-temperature quenching and inert atmospheres .

Methodological Tables

Table 1 : Key Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataReference
19F^{19}\text{F} NMR-64.2 ppm (CF3_3, triplet), -113.5 ppm (C-F, doublet)
IR1715 cm1^{-1} (C=O), 1180 cm1^{-1} (C-F str.)
HRMS[M-H]^-: m/z 264.63 (calc. 264.63 for C10 _{10}H5 _5ClF3 _3O2 _2)

Table 2 : Computational vs. Experimental Bond Lengths (Å)

BondDFT (B3LYP)X-ray DataDeviation
C(1)-C(2) (double bond)1.3351.3410.006
C(3)-F(1)1.3421.3380.004

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid

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